ortho-Hydroxy Atorvastatin-d5 Calcium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

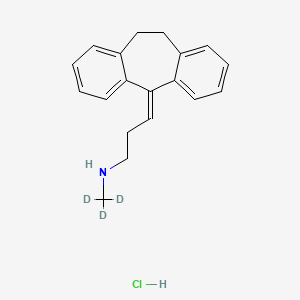

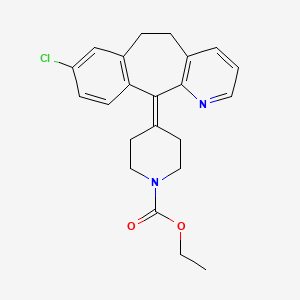

Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is a deuterium-labeled analogue of Ortho-Hydroxy Atorvastatin . It is a calcium salt of the D5 isomer of the hydroxy form of Atorvastatin . It is commonly used as a cholesterol-lowering medication .

Synthesis Analysis

The synthesis of Atorvastatin Calcium Salt involves a high-yielding process that affords >99.5% product purities . Key improvements in the synthesis include isolating the pure product of the ketal deprotection step as a crystalline solid and using a convenient ethyl acetate extraction procedure to isolate the pure Atorvastatin Calcium at the ester hydrolysis and counter-ion exchange step .

Molecular Structure Analysis

The molecular formula of Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is C33H29D5FN2O5 • 1/2Ca . The formal name is 2-(4-fluorophenyl)-βR,δR-dihydroxy-5-(1-methylethyl)-3-(phenyl-d5)-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, hemicalcium salt .

Chemical Reactions Analysis

Atorvastatin is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis . The Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is a metabolite of Atorvastatin .

Physical And Chemical Properties Analysis

The molecular weight of Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is 599.71 . It is soluble in DMF (25 mg/ml), DMSO (15 mg/ml), and Ethanol (0.50 mg/ml) .

Applications De Recherche Scientifique

Pharmacokinetic and Pharmacodynamic Properties

Atorvastatin, like other statins, is known for its role in inhibiting the enzyme HMG-CoA reductase, which is crucial in cholesterol synthesis. The pharmacokinetic and pharmacodynamic profiles of statins, including atorvastatin, show their efficacy in lowering low-density lipoprotein (LDL) cholesterol, with additional benefits in reducing triglyceride levels and mildly increasing high-density lipoprotein (HDL) cholesterol levels. These effects are crucial for managing dyslipidemia and reducing the risk of cardiovascular diseases (Shitara & Sugiyama, 2006; Reig-López et al., 2021).

Atherosclerosis and Cardiovascular Risk Reduction

Statins, including atorvastatin, have a well-documented role in atherosclerosis management through their lipid-lowering effects. However, research also points to their pleiotropic effects, such as improving endothelial function, reducing inflammation, and stabilizing atherosclerotic plaques, which contribute to their cardiovascular protective benefits. These effects are especially important in patients with hypertension, diabetes, and those at high risk for developing cardiovascular diseases (Martín-Ventura et al., 2006; Derosa & Maffioli, 2010).

Antioxidant Effects

Atorvastatin has been highlighted for its antioxidant effects, which play a significant role in its anti-atherosclerotic activity. These effects include reducing oxidative stress within the vascular system, which is a key factor in the development and progression of cardiovascular diseases. The antioxidant properties of atorvastatin contribute to its therapeutic efficacy in preventing and treating atherosclerosis (Profumo et al., 2014).

Drug-Drug Interactions and Pharmacokinetics

Understanding the pharmacokinetic interactions of atorvastatin, particularly in patients with renal failure or those undergoing cyclosporine therapy, is crucial for optimizing treatment outcomes and minimizing adverse effects. This knowledge is essential for the safe use of statins in patients with complex medical histories and those receiving multiple therapies (Launay-Vacher et al., 2005; Hirota & Ieiri, 2015).

Safety And Hazards

The safety data sheet advises against breathing mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propriétés

Numéro CAS |

265989-47-7 |

|---|---|

Nom du produit |

ortho-Hydroxy Atorvastatin-d5 Calcium Salt |

Formule moléculaire |

C66H58D10CaF2N4O12 |

Poids moléculaire |

1199.42 |

Apparence |

Off white solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

214217-86-6 (unlabelled) |

Étiquette |

Atorvastatin Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)